

Technical Synthesis Guide: 1-Bromo-4-(phenoxymethyl)benzene

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Compound of Interest

Compound Name:	1-Bromo-4-(phenoxymethyl)benzene
CAS No.:	20600-22-0
Cat. No.:	B1270307

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Executive Summary

Target Molecule: **1-Bromo-4-(phenoxymethyl)benzene** CAS: 20600-22-0 Class: Benzyl Phenyl Ether Primary Application: Pharmaceutical intermediate, cross-coupling partner (Suzuki-Miyaura), and agrochemical synthesis.

This technical guide details the synthesis of **1-Bromo-4-(phenoxymethyl)benzene** via the Williamson Ether Synthesis. The protocol utilizes a base-mediated nucleophilic substitution () between phenol and 4-bromobenzyl bromide. This route is preferred in industrial and research settings due to its high atom economy, mild conditions, and operational simplicity compared to Mitsunobu or metal-catalyzed cross-coupling alternatives.

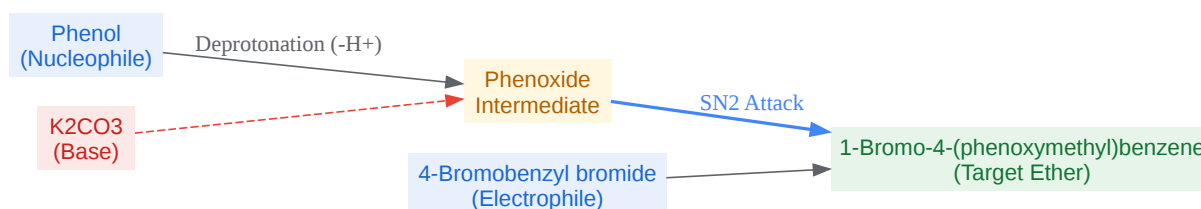
Retrosynthetic Analysis & Mechanism

The synthesis relies on the disconnection of the ether oxygen-carbon bond (). The strategic bond break reveals phenol as the nucleophile and 4-bromobenzyl bromide as the electrophile.

Reaction Scheme

The transformation proceeds through the deprotonation of phenol (

) by a weak base (Potassium Carbonate), generating the phenoxide anion. This anion attacks the benzylic carbon of the electrophile, displacing the bromide ion.



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Caption: Mechanistic pathway showing deprotonation followed by substitution.

Mechanistic Criticality

- **Role of Solvent:** Polar aprotic solvents (Acetone, Acetonitrile, DMF) are critical. They solvate the cation () effectively, leaving the phenoxide anion "naked" and highly reactive for the attack.
- **Leaving Group:** The benzylic bromide is an excellent leaving group, and the benzylic position is highly susceptible to due to transition state stabilization by the adjacent aromatic ring.
- **Side Reactions:** C-alkylation is theoretically possible but rare under these mild conditions. The primary impurity risk arises from hydrolysis of the benzyl bromide if moisture is present.

Experimental Protocol

This protocol is optimized for a 10 mmol scale but is linearly scalable.

Reagents & Stoichiometry

Component	Role	Equiv.	Amount (10 mmol scale)	MW (g/mol)
Phenol	Nucleophile	1.0	0.94 g	94.11
4-Bromobenzyl bromide	Electrophile	1.05	2.62 g	249.92
Potassium Carbonate ()	Base	2.0	2.76 g	138.21
Potassium Iodide (KI)	Catalyst (Optional)	0.1	0.16 g	166.00
Acetone	Solvent	N/A	30-50 mL	58.08

Note: A slight excess of the electrophile ensures complete consumption of the phenol, which is harder to remove during workup than the benzyl bromide.

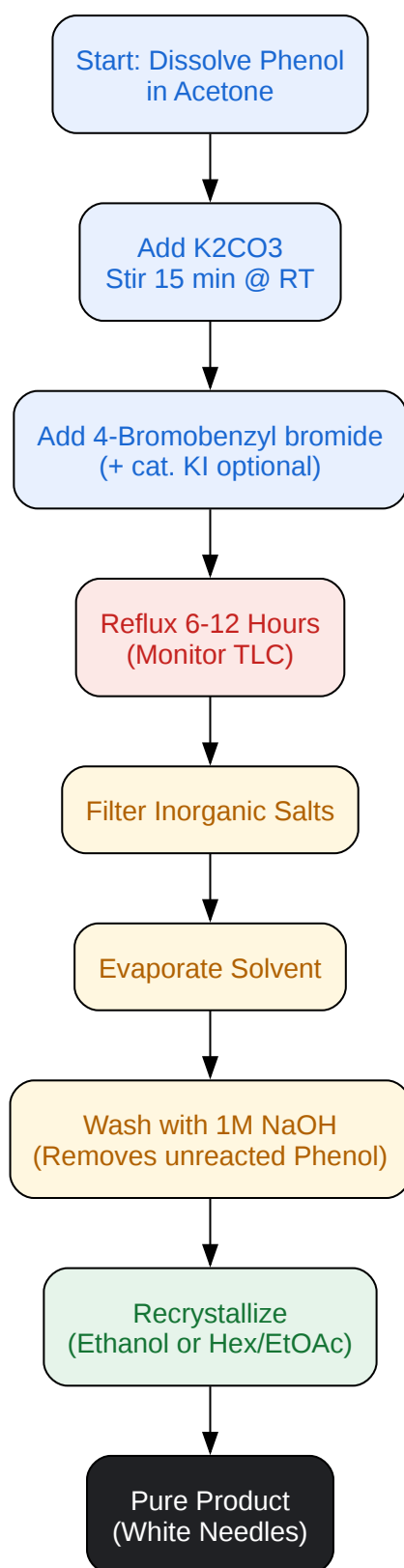
Step-by-Step Procedure

- Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
- Solvation: Add Phenol (0.94 g) and Acetone (40 mL). Stir until dissolved.
- Deprotonation: Add anhydrous

(2.76 g). The mixture may become heterogeneous. Stir at Room Temperature (RT) for 15 minutes to facilitate phenoxide formation.

- Addition: Add 4-Bromobenzyl bromide (2.62 g) in one portion.
 - Optional: Add KI (0.16 g) (Finkelstein condition) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide.

- Reflux: Heat the mixture to reflux () for 6–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1).[1]
 - TLC Target: Disappearance of Phenol () and appearance of product ().
- Workup:
 - Cool reaction to RT.
 - Filter off the solid inorganic salts (, Excess) using a sintered glass funnel or Celite pad.
 - Concentrate the filtrate in vacuo (Rotary Evaporator) to yield a crude off-white solid/oil.
- Extraction (if necessary): If solids remain sticky, dissolve in Ethyl Acetate (50 mL) and wash with 1M (2 x 20 mL) to remove trace unreacted phenol, followed by Brine (20 mL). Dry over .
- Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethyl Acetate mixture.



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Caption: Operational workflow for the synthesis and purification of **1-Bromo-4-(phenoxyethyl)benzene**.

Characterization & Data

The purified product is typically a white crystalline solid.[2]

Physical Properties[3][4][5][6]

- Physical State: White crystalline solid (Needles).[2]
- Melting Point: 90–94 °C [1].[3][4]
- Solubility: Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in water.

Spectroscopic Data (Reference)

- NMR (300 MHz, CDCl₃):
 - 7.47 (d, 2H, Ar-H ortho to Br)
 - 7.28 (d, 2H, Ar-H meta to Br)
 - 7.25–7.35 (m, 2H, Phenoxy Ar-H)
 - 6.90–7.00 (m, 3H, Phenoxy Ar-H)
 - 5.01 (s, 2H, -CH₂-) [2].
- Interpretation: The singlet at 5.01 ppm is diagnostic for the benzylic ether methylene. The absence of a broad singlet >5.0 ppm confirms the removal of the phenolic -OH.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield	Incomplete reaction or moisture.	Ensure reagents are dry. Add 0.1 eq KI to catalyze. Switch solvent to DMF (faster rate, harder workup).
Sticky Solid	Residual solvent or impurities.	Recrystallize from Ethanol. Ensure high vacuum drying.
Phenol Smell	Unreacted starting material.	Wash organic layer thoroughly with 1M NaOH. Phenol is soluble in basic water; the ether is not.
Lachrymatory Effect	Residual Benzyl Bromide.	Wash with dilute aqueous ammonia or amine to quench excess benzyl bromide during workup.

Safety & Handling (E-E-A-T)

- 4-Bromobenzyl bromide: A potent lachrymator (tear gas). Handle ONLY in a functioning fume hood. Wear goggles and gloves. If exposed, fresh air is the immediate remedy; do not rub eyes.
- Phenol: Highly corrosive and toxic by absorption. Causes white chemical burns. If skin contact occurs, wash immediately with PEG-400 or copious water.
- Waste Disposal: Aqueous layers containing phenol residues must be treated as hazardous organic waste, not flushed down the drain.

References

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Sources

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